molecular formula C9H13Cl2NO B567293 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride CAS No. 1357946-36-1

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride

Cat. No.: B567293
CAS No.: 1357946-36-1
M. Wt: 222.109
InChI Key: VLHDBMAILUWRIA-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 4-position and an isopropoxy group at the 2-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility and stability. It is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride typically involves the chloromethylation of 2-isopropoxypyridine. One common method is the reaction of 2-isopropoxypyridine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The isopropoxy group at the 2-position can influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine hydrochloride: Similar structure but lacks the isopropoxy group.

    2-Chloromethyl-4-methoxypyridine hydrochloride: Contains a methoxy group instead of an isopropoxy group.

    4-(Chloromethyl)-2-methylpyridine hydrochloride: Contains a methyl group instead of an isopropoxy group.

Uniqueness

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride is unique due to the presence of both the chloromethyl and isopropoxy groups, which confer distinct reactivity and solubility properties. The isopropoxy group enhances its lipophilicity, making it suitable for applications where increased hydrophobicity is desired.

Properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-5-8(6-10)3-4-11-9;/h3-5,7H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHDBMAILUWRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-36-1
Record name Pyridine, 4-(chloromethyl)-2-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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